

# Technical Guide: Physical & Spectroscopic Characterization of Cyclopropane-D6

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## Compound of Interest

Compound Name: Cyclopropane-D6

CAS No.: 2207-64-9

Cat. No.: B3044124

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## Executive Summary

**Cyclopropane-D6** ( $C_3D_6$ , CAS: 2207-64-9) is the fully deuterated isotopologue of cyclopropane. It serves as a critical probe in physical organic chemistry for elucidating reaction mechanisms (via Kinetic Isotope Effects) and in vibrational spectroscopy for force field analysis. In drug development, the "Deuterium Switch" strategy utilizes the cyclopropyl moiety—a privileged structural motif—to enhance metabolic stability by exploiting the greater bond dissociation energy of C–D versus C–H bonds.

## Fundamental Physical Characteristics

The substitution of protium (

H) with deuterium (

H) significantly alters mass-dependent properties while maintaining similar electronic volume.

## Table 1: Comparative Physical Properties

Property	Cyclopropane (C <sub>3</sub> H <sub>6</sub> )	Cyclopropane-D <sub>6</sub> (C <sub>3</sub> D <sub>6</sub> )	Note / Isotope Effect
Molecular Weight	42.08 g/mol	48.12 g/mol	+14.3% Mass Increase
Boiling Point (1 atm)	-32.8 °C	~ -33.5 °C	Slight Inverse Isotope Effect (Vapor Pressure C <sub>3</sub> D <sub>6</sub> > C <sub>3</sub> H <sub>6</sub> )
Melting Point	-127.6 °C	-129.0 °C	Lower ZPE stabilizes crystal lattice differently
Density (Liquid)	0.68 g/cm <sup>3</sup> (at -40°C)	~0.78 g/cm <sup>3</sup>	Estimated based on molar volume similarity
Bond Length (C-C)	1.510 Å	1.514 Å	Determined via High-Res Raman
Symmetry Point Group			Retains high symmetry

Note: Deuterated hydrocarbons typically exhibit an "Inverse Isotope Effect" on boiling points, meaning the heavy isotopologue often boils at a slightly lower temperature due to lower polarizability and smaller molar volume.

## Spectroscopic Signatures

Accurate characterization of C<sub>3</sub>D<sub>6</sub> relies on distinct shifts in vibrational modes and nuclear magnetic resonance profiles.

## Vibrational Spectroscopy (IR & Raman)

The large mass ratio of D/H (2:1) causes significant red-shifting of vibrational frequencies. The Ring Breathing Mode is the most diagnostic feature for confirming the integrity of the cyclopropane ring.

**Table 2: Key Vibrational Mode Shifts**

Vibration Mode	Symmetry	C <sub>3</sub> H <sub>6</sub> Frequency (cm <sup>-1</sup> )	C <sub>3</sub> D <sub>6</sub> Frequency (cm <sup>-1</sup> )	Shift Factor (νH/νD)
C-H/C-D Stretch (Sym)		~3020	2240	1.35
Ring Breathing		1188	956	1.24
CH <sub>2</sub> /CD <sub>2</sub> Deformation		1475	1274	1.16
Ring Deformation		866	~670	1.29

“

*Technical Insight: In C<sub>3</sub>D<sub>6</sub>, the ring breathing mode (956 cm<sup>-1</sup>) and the CD<sub>2</sub> deformation (1274 cm<sup>-1</sup>) undergo strong mixing due to frequency proximity, unlike in C<sub>3</sub>H<sub>6</sub> where they are distinct. This coupling is a unique identifier in Raman spectroscopy.*

## Nuclear Magnetic Resonance (NMR)

- <sup>1</sup>H NMR: C<sub>3</sub>D<sub>6</sub> is "NMR Silent" in the proton channel. A clean sample should show no peaks; any signal at δ 0.22 ppm indicates residual protio-cyclopropane (isotopic impurity).
- <sup>2</sup>H (Deuterium) NMR: The quadrupolar nucleus <sup>2</sup>H provides a signal at approximately δ 0.20 ppm (relative to CDCl<sub>3</sub>/TMS).
- <sup>13</sup>C NMR: The carbon signal appears as a multiplet (septet) due to coupling with two attached deuterium atoms (rule).
  - Chemical Shift: δ -2.9 ppm (upfield shift from C<sub>3</sub>H<sub>6</sub> due to deuterium isotope effect).

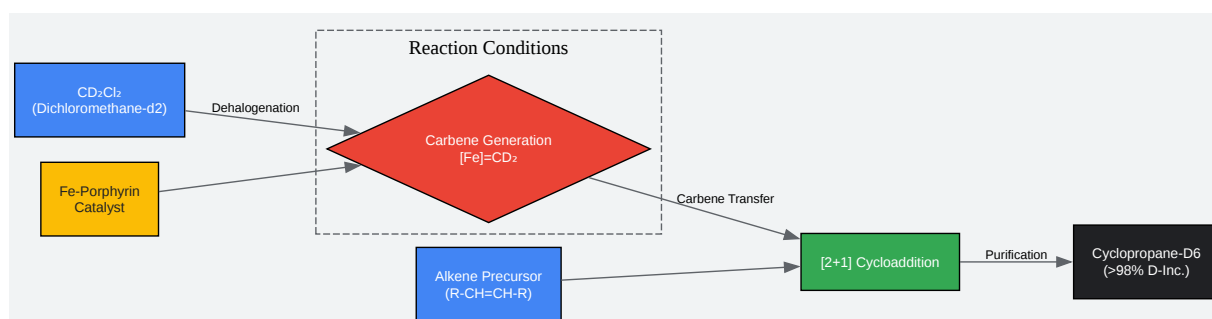
- Coupling Constant ( ):  
): ~24 Hz (Derived from ):  
).

## Synthesis & Production Workflows

Modern synthesis prioritizes "green" catalytic methods over the historical magnesium tricyclide routes.

### Primary Method: Iron-Catalyzed Carbene Transfer

The most efficient laboratory-scale production involves the transfer of a deuterated methylene group from Dichloromethane-d<sub>2</sub> (CD<sub>2</sub>Cl<sub>2</sub>) to an alkene.



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Figure 1: Modern Fe-catalyzed synthesis pathway using CD<sub>2</sub>Cl<sub>2</sub> as a safe, accessible deuterium source.

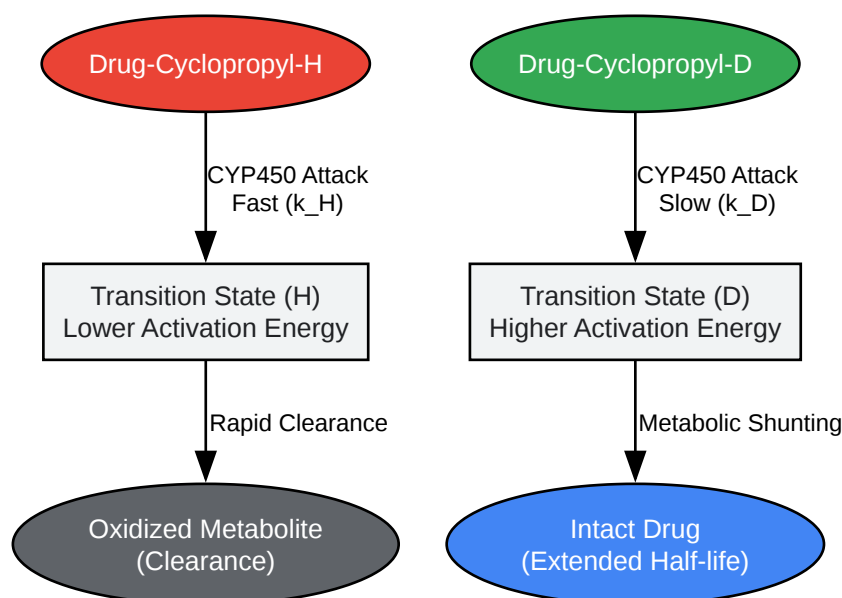
## Application in Drug Discovery: The Deuterium Switch

The cyclopropyl group is a "privileged motif" in medicinal chemistry (found in Ciprofloxacin, Montelukast). Deuterating this ring ( $C_3D_6$  moiety) exploits the Primary Kinetic Isotope Effect (KIE) to alter pharmacokinetics.

## Mechanism of Action

Metabolic enzymes (Cytochrome P450) typically attack C-H bonds via oxidative cleavage. The C-D bond is shorter and stronger, requiring higher activation energy to break.

- Bond Dissociation Energy (BDE):  
.
- Rate Limiting Step: If C-H abstraction is rate-limiting,  
can range from 6 to 10.



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Figure 2: Kinetic Isotope Effect (KIE) mechanism showing how deuteration raises the activation energy for metabolic clearance.

## Handling & Safety Protocols

**Cyclopropane-D6** retains the hazardous profile of its non-deuterated parent.

- Flammability: Extremely flammable gas. Forms explosive mixtures with air (LEL: 2.4%).
- Storage: Must be stored in rated pressure cylinders, away from oxidizing agents.
- Asphyxiation: Heavier than air; can displace oxygen in low-lying areas.
- Cryogenic Handling: When condensing for NMR (liquid state), use liquid nitrogen/isopropanol baths (-78°C) carefully to avoid pressure buildup upon warming.

## References

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